2-Ethyl-3-(methylthio)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-(methylthio)phenol is an organic compound with the molecular formula C9H12OS. It is a derivative of phenol, where the hydrogen atom at the second position is replaced by an ethyl group, and the hydrogen atom at the third position is replaced by a methylthio group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-(methylthio)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
The reaction mixture is heated under reflux conditions, allowing the ethyl group to attach to the phenol ring at the second position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the Friedel-Crafts alkylation, where 3-(methylthio)phenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method offers higher yields and is suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Halogenated phenols, nitrophenols
Scientific Research Applications
2-Ethyl-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethyl-3-(methylthio)phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the methylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethylphenol: Similar structure but lacks the methylthio group.
3-Methylthiophenol: Similar structure but lacks the ethyl group.
2-Methyl-3-(methylthio)phenol: Similar structure with a methyl group instead of an ethyl group
Uniqueness
2-Ethyl-3-(methylthio)phenol is unique due to the presence of both an ethyl group and a methylthio group on the phenol ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-ethyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
ZQVRMAWAZUOSAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.